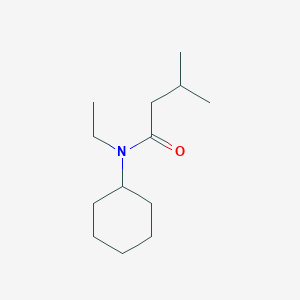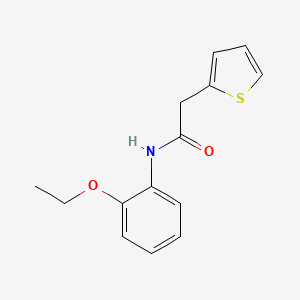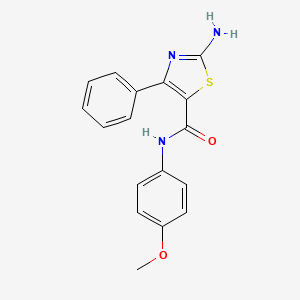
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as TAK-715, is a synthetic compound that has been studied for its potential use in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation
- Chemoselective Acetylation in Antimalarial Drug Synthesis: N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the compound of interest, has been studied for its role in the chemoselective monoacetylation of 2-aminophenol, crucial in antimalarial drug synthesis. This process utilized Novozym 435 as a catalyst and investigated various parameters like acyl donors and solvent effects (Magadum & Yadav, 2018).
Bioactive Nitrosylated and Nitrated Derivatives
- Bioactive Derivatives for Phytotoxic Metabolites: The incubation of certain microorganisms with microbial degradation products of 2-aminophenol led to the discovery of various N-(2-hydroxyphenyl)acetamide derivatives. These compounds have shown bioactivity by eliciting alterations in gene expression profiles in plants, suggesting potential applications in plant biology and phytotoxicity studies (Girel et al., 2022).
Antiarthritic Drug Development
- Antiarthritic Agents with Gamma-Sultam Skeleton: A study on derivatives containing antioxidant moieties like 2,6-di-tert-butylphenol (structurally related to the compound ) revealed potent effects on cyclooxygenase and 5-lipoxygenase, crucial in antiarthritic drug development. This research offers insights into structure-activity relationships and pharmacological evaluations (Inagaki et al., 2000).
Antioxidant Activities in Phenols and Catechols
- Media Effects on Antioxidant Activities: Research on compounds like 2,6-di-tert-butyl-4-methylphenol, which shares structural similarities with the compound , highlighted their role as antioxidants. The study explored their hydrogen atom donating activities, providing valuable information for antioxidant applications (Barclay et al., 1999).
Neuroprotective Antioxidant Development
- Neuroprotective Antioxidants: The development of neuroprotective antioxidants using a mix-and-match strategy involved compounds like 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol. This research could provide a basis for understanding the neuroprotective potential of similar compounds (Kenche et al., 2013).
Optoelectronic and Nonlinear Optical Behaviors
- Optoelectronic Properties and Nonlinear Optical Behaviors: A study on malononitrile-modified acene derivatives with tert-butyl groups, like those in the compound of interest, explored their optoelectronic properties and nonlinear optical behaviors. This research is relevant for applications in materials science and photonics (Zhai et al., 2018).
Laccase-Catalyzed Oxidation
- Laccase-Mediated Oxidation for Antioxidant Synthesis: The laccase-catalyzed oxidation of 2,6-dimethoxyphenol, structurally related to the compound , was investigated for producing compounds with higher antioxidant capacity. This study highlights potential applications in developing bioactive compounds (Adelakun et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)14-6-8-15(9-7-14)25-13-19(22)21-17-12-16(23-4)10-11-18(17)24-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRUNXUJZLWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)
![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)


![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

